2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one is a complex organic compound belonging to the class of heterocyclic compounds, specifically thiazole derivatives. This compound features a pyrano-thiazole ring system that is known for its potential biological activities, making it a candidate for various scientific applications. The molecular formula of this compound is , and it has a molecular weight of approximately 166.19 g/mol.
The compound can be classified under the category of nitrogen-containing heterocycles due to the presence of both nitrogen and sulfur in its structure. It is often synthesized in laboratory settings for research purposes, particularly in medicinal chemistry and organic synthesis.
The synthesis of 2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one typically involves multi-step organic reactions. Common synthetic routes include:
The reaction conditions often necessitate controlled temperatures and specific solvents to achieve high yields and purity. For example, refluxing in ethanol or other polar solvents is common during the synthesis process. Additionally, the use of reagents like ammonium acetate can enhance reaction efficiency and yield.
Key structural data includes:
2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one can undergo various chemical reactions including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions typically involve controlled temperatures and specific solvents to ensure successful completion of reactions.
The mechanism of action for 2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one involves its interaction with biological targets such as enzymes or receptors. The unique structure allows it to potentially inhibit or activate certain biological pathways.
Research indicates that compounds with similar structures may exhibit activities such as antimicrobial and anticancer effects. The exact molecular targets would depend on the specific context of use and further studies are required to elucidate these pathways.
The physical properties of 2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one include:
Chemical properties include solubility in polar solvents like water and ethanol due to the presence of polar functional groups. The compound's reactivity profile indicates potential interactions with nucleophiles and electrophiles due to its amino group.
2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one has several applications in scientific research:
The systematic naming of 2-amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one follows the Hantzsch-Widman (HW) system endorsed by IUPAC, which integrates ring size, heteroatom identity, saturation state, and fusion positions into a unified descriptor [4]. The base name "pyrano[3,4-d]thiazole" specifies a pyran ring fused to thiazole across bonds 3-4 (pyran) and 4a-8a (thiazole), with "d" indicating the fusion edge. The hydrogenation state descriptor "4H,6H,7H" denotes partial saturation at ring positions 4, 6, and 7, distinguishing it from fully aromatic analogs. The "2-amino" prefix identifies the amine substituent at thiazole-C2, while "7-one" designates the ketone at pyran-C7 [1] [4].
Structural taxonomy classifies this compound within three intersecting categories:
Table 1: Nomenclature Breakdown of 2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one
Component | Description | IUPAC Basis |
---|---|---|
Pyrano[3,4-d]thiazole | Pyran fused to thiazole at bonds 3-4 (pyran) and 4a-8a (thiazole) | Hantzsch-Widman fusion nomenclature |
4H,6H,7H | Dihydrogenation at pyran positions 4, 6, 7 | Saturation indicator |
2-Amino | −NH₂ substituent at thiazole-C2 | Substituent prefix |
7-one | Ketone at pyran-C7 | Functional group suffix |
Alternative naming includes 2-aminotetrahydro-4a,7a-epithiopyrano[3,4-b]pyrrol-6(7H)-one under extended HW conventions, emphasizing the lactam-like character, though this form is less prevalent [4].
The pharmacological relevance of this scaffold stems from its bioisosteric mimicry of purine nucleotides and capacity for multi-target engagement. Key attributes include:
In breast cancer (MCF-7) studies, pyranothiazole derivatives such as compound 15a (IC₅₀ = 8.02 μM) and 16b (IC₅₀ = 6.18 μM) surpass doxorubicin by 3–5-fold in potency, attributed to their dual intercalation and topoisomerase II poisoning [2]. Steroidal pyrano-thiazole hybrids similarly inhibit hepatoma cell proliferation (IC₅₀ = 30–40 μM) by disrupting androgen receptor dimerization [6]. Additional therapeutic intersections include:
The chronology of thiazolo-pyrano hybrids reflects three developmental epochs:
Table 2: Synthetic Milestones in Thiazolo-Pyrano Hybrid Development
Era | Key Synthetic Method | Representative Compound | Therapeutic Application |
---|---|---|---|
1960s–1980s | Knorr pyrazolone synthesis | Antipyrine (phenazone) | Analgesic/antipyretic |
1990s–2010s | Schiff base cyclocondensation | 2-(4-(1-(2-(4-Methyl-5-(phenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione (9a) | Antimicrobial |
1990s–2010s | Michael addition to arylidenemalononitriles | 5-Amino-7-phenyl-7H-pyrano[2,3-d]thiazole-6-carbonitrile (15a) | Anticancer (MCF-7) |
2020s–Present | Spirocyclization with isatin | Hexahydropyrano[3,4-d][1,3]thiazin-2-amines | β-Secretase inhibition (Alzheimer’s) |
This evolution underscores a transition from empirical discovery to rational design, leveraging the scaffold’s vectorality for target-specific optimization [2] [5] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: